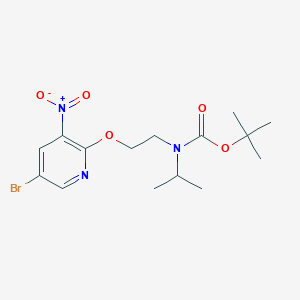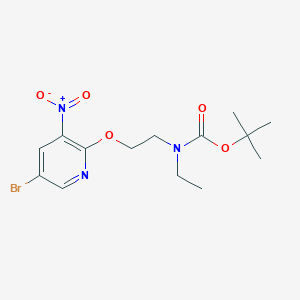![molecular formula C11H15BrN2O3 B8154549 5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-pyridinamine](/img/structure/B8154549.png)
5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-pyridinamine is a complex organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom attached to the pyridine ring, along with a dioxolane moiety and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-pyridinamine typically involves multiple steps. One common method involves the bromination of 2-((2, 2-dimethyl-1, 3-dioxolan-4-yl) methoxy) pyridine, followed by the introduction of the amine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-pyridinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-pyridinamine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane: Similar in structure but with different functional groups and reactivity.
2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate: Shares the dioxolane moiety but differs in other substituents.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains the dioxolane ring and an amine group but lacks the bromine atom.
Uniqueness
5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-pyridinamine is unique due to the combination of the bromine atom, dioxolane moiety, and amine group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
5-bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2)16-6-8(17-11)5-15-10-9(13)3-7(12)4-14-10/h3-4,8H,5-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMLWAULIKGPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=C(C=C(C=N2)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate hydrochloride](/img/structure/B8154466.png)
![Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester](/img/structure/B8154468.png)

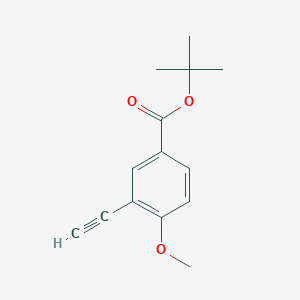
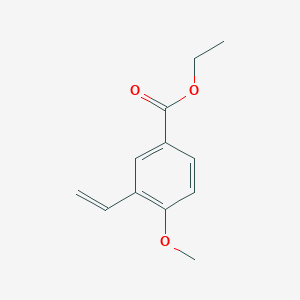
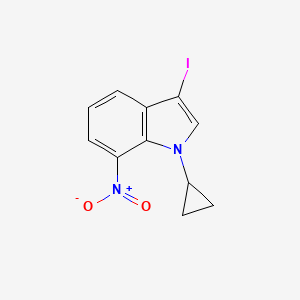
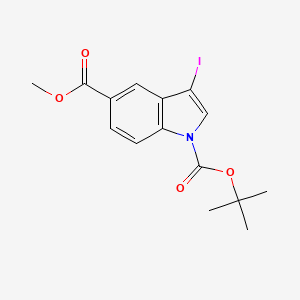
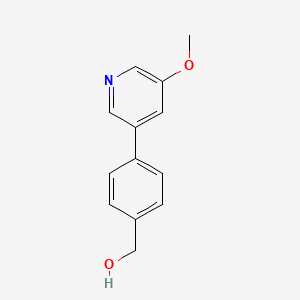
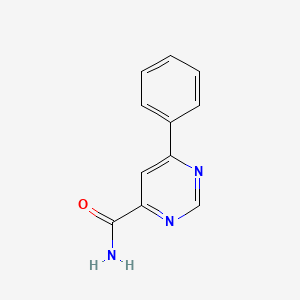
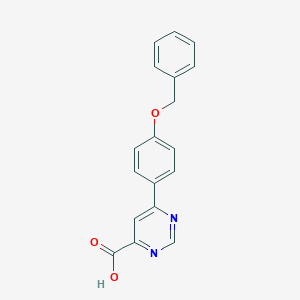

![5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-nitropyridine](/img/structure/B8154543.png)
